[1-(Aminomethyl)-3-ethylcyclopentyl]methanol
CAS No.:
Cat. No.: VC17647737
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol -](/images/structure/VC17647737.png)
Specification
Molecular Formula | C9H19NO |
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Molecular Weight | 157.25 g/mol |
IUPAC Name | [1-(aminomethyl)-3-ethylcyclopentyl]methanol |
Standard InChI | InChI=1S/C9H19NO/c1-2-8-3-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3 |
Standard InChI Key | TYLQYTZPWXDBET-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC(C1)(CN)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol . Its SMILES notation (OCC1(CN)CC(CC)CC1) clarifies the spatial arrangement: a cyclopentane ring bearing an aminomethyl (-CH₂NH₂) group at position 1, a methanol (-CH₂OH) group at position 1, and an ethyl (-CH₂CH₃) substituent at position 3 (Figure 1) .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1517202-00-4 |
Molecular Formula | C₉H₁₉NO |
Molecular Weight | 157.25 g/mol |
SMILES | OCC1(CN)CC(CC)CC1 |
MDL Number | MFCD21804831 |
Physicochemical Properties
Stability and Reactivity
Table 2: Storage and Handling Guidelines
Parameter | Recommendation |
---|---|
Storage Temperature | Room temperature (20–25°C) |
Light Sensitivity | Protect from sunlight |
Moisture Control | Store in airtight containers |
Incompatibilities | Strong oxidizers, acids |
Solubility and Partitioning
Though experimental logP (octanol-water partition coefficient) values are unavailable, the compound’s structure suggests moderate lipophilicity due to the cyclopentane and ethyl groups, balanced by the polar amine and alcohol moieties. This balance may facilitate membrane permeability in biological systems, a trait advantageous for drug candidates .
Synthesis and Manufacturing
Synthetic Routes
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Ring-Closing Metathesis: Formation of the cyclopentane core using Grubbs catalysts.
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Functionalization: Sequential introduction of the ethyl, aminomethyl, and methanol groups via alkylation, reductive amination, and oxidation-reduction steps.
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Purification: Chromatographic techniques to isolate the desired product from stereoisomeric or regioisomeric byproducts .
Industrial-Scale Production
Environmental Impact
Research Gaps and Future Directions
Despite its theoretical promise, empirical studies on [1-(Aminomethyl)-3-ethylcyclopentyl]methanol are conspicuously absent from public databases. Critical research priorities include:
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Target Identification: High-throughput screening against enzyme libraries or receptor panels.
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Toxicological Assessments: Acute and chronic toxicity testing in model organisms.
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